5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-propan-2-yl-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c1-11(2)16-9-15(14(18)19-10-16)8-12-4-6-13(17-3)7-5-12/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRSOGPPWAWTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CN(C(=S)SC1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of isopropylamine, 4-methoxybenzyl chloride, and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazinane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiadiazine compounds can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with enzymatic processes crucial for bacterial survival.
2. Anticancer Potential
Thiadiazine derivatives have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. Preliminary studies suggest that this compound may share these properties, warranting further investigation into its efficacy against different cancer cell lines.
3. Anti-inflammatory Effects
Compounds containing thiadiazine structures have shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Differences :
- Thiadiazinane (Target) : Contains sulfur and nitrogen atoms in the six-membered ring, conferring distinct electronic and steric properties compared to oxygen- or nitrogen-rich analogs. Sulfur’s larger atomic size may reduce crystallinity compared to oxadiazinanes .
- 1,3,5-Oxadiazinane () : Replaces sulfur with oxygen, increasing ring polarity and hydrogen-bonding capacity, often leading to higher melting points (e.g., 218–230°C for oxadiazinane derivatives) .
Substituent Effects :
- In contrast, analogs with brominated (e.g., 4-bromomethoxy) or benzo[d]thiazol-2-yl groups exhibit increased steric bulk and altered electronic profiles, impacting biological activity .
Physicochemical Properties
Thiadiazinanes generally exhibit lower melting points than oxadiazinanes due to sulfur’s reduced hydrogen-bonding capacity. The target’s 4-methoxybenzyl group may improve solubility compared to brominated analogs .
Biological Activity
5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione is a member of the thiadiazine family, which has garnered interest due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on anticancer, anti-inflammatory, and neuroprotective activities.
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of thioketones with isocyanides or through cyclization reactions involving appropriate precursors. The characterization typically involves spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure.
Anticancer Activity
Research indicates that compounds within the thiadiazine family exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have shown notable cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cells. The IC50 values for these compounds often range between 10-50 µM depending on their specific structure and substituents .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells and inhibition of key cellular pathways involved in tumor growth.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazines have been explored in various studies:
- Inhibition of Nitric Oxide Synthase : Some derivatives have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS), leading to reduced inflammation in cellular models .
- Case Study : In a study involving the evaluation of multiple thiadiazine derivatives, it was found that certain compounds significantly reduced inflammatory markers in vitro, suggesting potential for therapeutic applications in inflammatory diseases.
Neuroprotective Activity
Recent investigations into the neuroprotective effects of this compound have revealed promising results:
- Alzheimer's Disease Model : In scopolamine-induced models of Alzheimer’s disease, this compound exhibited significant neuroprotective effects. It was shown to improve memory deficits and reduce oxidative stress markers .
- Mechanism : The compound's ability to inhibit acetylcholinesterase (AChE) activity suggests it may enhance cholinergic signaling, which is crucial in cognitive functions. The IC50 for AChE inhibition was reported at approximately 69.41 µg/mL .
Summary of Biological Activities
| Activity Type | Cell Lines/Models | IC50 Values | Mechanism/Notes |
|---|---|---|---|
| Anticancer | HeLa, HT-29 | 10-50 µM | Induction of apoptosis |
| Anti-inflammatory | Various cellular models | Not specified | Inhibition of iNOS |
| Neuroprotective | Scopolamine-induced AD model | 69.41 µg/mL (AChE) | Enhances cholinergic activity |
Q & A
Q. What are the standard synthetic routes for 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization of thiourea intermediates with formaldehyde under acidic conditions. For example, thiourea derivatives are first prepared by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours. Subsequent treatment with 30% formaldehyde and HCl at 90–95°C for 4 hours yields thiadiazinane derivatives. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), reaction temperature (90–95°C), and catalyst choice (e.g., HCl for acid-mediated cyclization). Yields can exceed 70% with careful control of stoichiometry and purification via recrystallization .
Q. What spectroscopic methods are employed for structural characterization, and how are data interpreted?
Structural confirmation relies on -NMR (400 MHz, DMSO-) to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8 ppm). -NMR confirms carbonyl (C=S, ~180 ppm) and aromatic carbons. Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error. IR spectroscopy detects thiocarbonyl stretches (~1200 cm). Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or stereochemical complexity .
Q. What are the key considerations in designing experiments to evaluate the antimicrobial potential of thiadiazinane derivatives?
Antimicrobial assays require standardized protocols:
- Strain selection : Use gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., E. coli) bacteria.
- Minimum Inhibitory Concentration (MIC) : Dilute compounds in DMSO and test via broth microdilution (24–48 hours, 37°C). MICs ≤8 µg/mL suggest high potency.
- Controls : Include ciprofloxacin as a positive control and solvent-only negative controls. Data interpretation must account for solubility limitations (e.g., precipitation in aqueous media) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structurally analogous thiadiazinane derivatives?
Conflicting MIC values (e.g., 3d vs. 3g in Table 2 of ) may arise from substituent electronic effects or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) analysis : Correlate substituent electronegativity (e.g., electron-withdrawing groups on aryl rings) with enhanced activity.
- Dose-response curves : Validate MICs with dose-dependent growth inhibition studies.
- Theoretical modeling : Use DFT calculations to predict charge distribution and hydrogen-bonding capacity, linking electronic profiles to bioactivity .
Q. What strategies are recommended for improving yield in multi-step syntheses of thiadiazinane derivatives?
Yield optimization involves:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for cyclization steps.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
- Reaction monitoring : Use TLC (silica gel, iodine visualization) to track progress and terminate reactions at >90% conversion.
- Purification : Gradient recrystallization (ethanol/DMF mixtures) removes byproducts. Yields can improve by 15–20% with these adjustments .
Q. How does the electronic environment of substituents affect the compound’s reactivity and bioactivity?
Electron-donating groups (e.g., 4-methoxybenzyl) stabilize intermediates during cyclization, reducing side reactions. Conversely, electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing thione reactivity. Bioactivity correlates with lipophilicity: hydrophobic substituents (e.g., isopropyl) improve membrane permeability, as seen in derivatives with MICs ≤2 µg/mL .
Q. How can computational modeling be integrated with experimental data to predict the pharmacodynamic profile?
Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase). Pair with MD simulations to assess stability of ligand-protein complexes. Experimental validation includes enzymatic inhibition assays (IC) and correlation with docking scores. The InChI key (e.g., InChI=1S/C16H20N4O2/...) enables database searches for analogous bioactive structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
